molecular formula C31H28BrN7O B10945435 13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

Cat. No.: B10945435
M. Wt: 594.5 g/mol
InChI Key: SOPPPSAJCMULIL-UHFFFAOYSA-N
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Description

The compound “13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[87003,8011,15]heptadeca-1,3(8),9,11,13,16-hexaene” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene” involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. Typical synthetic routes may involve:

  • Formation of the tetracyclic core through cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Bromination of the phenoxy group.
  • Coupling reactions to attach the phenyl and pyrazole groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., bromine, chlorine), alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may have potential as a probe or ligand for studying biological processes, such as enzyme interactions or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene” would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetracyclic or pyrazole-containing molecules, such as:

    Tetracyclines: A class of antibiotics with a similar core structure.

    Pyrazoles: A class of compounds with a pyrazole ring, used in various pharmaceuticals.

Uniqueness

The uniqueness of “13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene” lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.

Properties

Molecular Formula

C31H28BrN7O

Molecular Weight

594.5 g/mol

IUPAC Name

13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene

InChI

InChI=1S/C31H28BrN7O/c1-3-38-16-23(19(2)36-38)27-22-8-4-6-10-25(22)34-30-28(27)31-35-29(37-39(31)18-33-30)21-14-12-20(13-15-21)17-40-26-11-7-5-9-24(26)32/h5,7,9,11-16,18H,3-4,6,8,10,17H2,1-2H3

InChI Key

SOPPPSAJCMULIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=C3C(=NC4=C2CCCC4)N=CN5C3=NC(=N5)C6=CC=C(C=C6)COC7=CC=CC=C7Br

Origin of Product

United States

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